molecular formula C23H16N2O4S2 B11671980 (5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671980
M. Wt: 448.5 g/mol
InChI Key: HVZDWTWBSWKKBK-KGENOOAVSA-N
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Description

(5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazolidinones and other functionalized thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups are often studied for their antimicrobial and anticancer activities.

    Phenyl Substituted Thiazolidinones: These compounds have similar structures and are used in various chemical and biological applications.

Uniqueness

What sets (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C23H16N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

(5E)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)24(22)18-4-2-1-3-5-18)14-16-8-12-20(13-9-16)29-15-17-6-10-19(11-7-17)25(27)28/h1-14H,15H2/b21-14+

InChI Key

HVZDWTWBSWKKBK-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=S

Origin of Product

United States

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